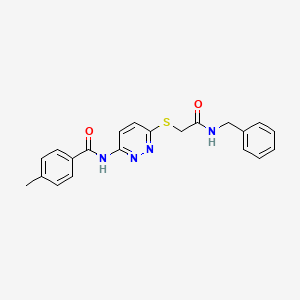

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct information on the synthesis of “N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide”, there are related compounds that have been synthesized. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Applications De Recherche Scientifique

Anti-Tubercular Activity

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide: has been investigated for its anti-tubercular properties. Tuberculosis (TB) remains a global health concern, and the search for effective drugs is ongoing. Researchers have designed and synthesized novel derivatives of this compound to evaluate their efficacy against Mycobacterium tuberculosis H37Ra . Notably, several compounds from this series demonstrated significant activity against TB, with low inhibitory concentrations (IC~50~) ranging from 1.35 to 2.18 μM. Further evaluation revealed that some of these compounds were even more potent, with IC90 values ranging from 3.73 to 4.00 μM. Importantly, these compounds exhibited no cytotoxicity to human cells, making them promising candidates for further development.

Other Pharmacological Activities

While anti-tubercular activity is a key focus, it’s worth exploring other potential applications:

a. Antimicrobial Properties: Given its structural features, this compound may exhibit antimicrobial effects against various pathogens. Further studies are needed to assess its activity against bacteria, fungi, and other microorganisms.

b. Anticancer Potential: Compounds with pyridazinone moieties have shown promise as anticancer agents. Researchers could investigate whether this compound exhibits cytotoxic effects against cancer cell lines.

c. Antiplatelet Activity: Pyridazinone derivatives have been explored for their antiplatelet properties. Investigating the impact of this compound on platelet aggregation could be valuable.

d. Antidepressant Effects: Although not directly studied for antidepressant activity, the compound’s structure suggests potential interactions with neurotransmitter systems. Preclinical assays could shed light on its effects.

e. Anti-Hypertensive Properties: Some pyridazinone derivatives have demonstrated vasodilatory effects, which could be relevant for managing hypertension.

f. Herbicidal Activity: Considering its unique structure, this compound might also have herbicidal potential. Assessing its impact on plant growth and weed control would be informative.

g. Antifeedant Properties: Exploring whether this compound affects feeding behavior in insects or pests could be relevant for agricultural applications.

Mécanisme D'action

Target of Action

The compound, also known as N-(6-{[(benzylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-4-methylbenzamide, is a pyridazine derivative . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .

Mode of Action

It is known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of physiological effects . The compound’s interaction with its targets could involve non-covalent interactions with active site amino acids and functional groups .

Biochemical Pathways

Pyridazine derivatives have been shown to impact a variety of biological pathways, leading to diverse pharmacological activities .

Result of Action

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Propriétés

IUPAC Name |

N-[6-[2-(benzylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-15-7-9-17(10-8-15)21(27)23-18-11-12-20(25-24-18)28-14-19(26)22-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOQHLHEYSLVRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3203624.png)

![1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide](/img/structure/B3203626.png)

![N-benzyl-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3203633.png)

![6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3203636.png)

![N-(4-((4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B3203648.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3203653.png)

![6-(4-((2,5-Diethoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3203659.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3203664.png)

![N-(3,5-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3203673.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide](/img/structure/B3203683.png)

![N-(4-ethoxyphenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3203700.png)